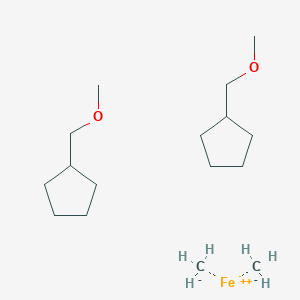![molecular formula C17H11NO3 B14131976 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 3608-54-6](/img/structure/B14131976.png)
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a pyran, benzoxazole, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization of this compound through Claisen rearrangement by heating in dimethylformamide (DMF) results in the formation of 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Further reactions with various aromatic aldehydes in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF) at -78°C lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Pyranochromenes: These compounds have a similar pyran ring system and are studied for their anticancer and antimicrobial properties.
Uniqueness
8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
3608-54-6 |
|---|---|
Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
8-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H11NO3/c1-10-7-16(19)20-14-9-15-13(8-12(10)14)18-17(21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
HIFJYPIRYHDXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)N=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)



![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)

![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)


![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)



